Cas no 81710-71-6 (Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)])
![Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)] structure](https://www.kuujia.com/scimg/cas/81710-71-6x500.png)
81710-71-6 structure
Product name:Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)]
CAS No:81710-71-6
MF:C57H70N10O8
MW:1023.2279
CID:2718908
Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)] Chemical and Physical Properties
Names and Identifiers
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- BDBM82463
- Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)]
- Cyclo(7-aminoheptanoyl-L-phenylalanyl-L-tryptophyl-D-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl)
-
- Inchi: 1S/C57H70N10O8/c1-36(68)51-57(75)66-46(30-37-18-6-4-7-19-37)52(70)59-29-17-3-2-10-27-50(69)62-47(31-38-20-8-5-9-21-38)54(72)64-49(33-40-35-61-44-25-14-12-23-42(40)44)56(74)65-48(32-39-34-60-43-24-13-11-22-41(39)43)55(73)63-45(53(71)67-51)26-15-16-28-58/h4-9,11-14,18-25,34-36,45-49,51,60-61,68H,2-3,10,15-17,26-33,58H2,1H3,(H,59,70)(H,62,69)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,71)/t36-,45+,46+,47+,48-,49+,51+/m1/s1
- InChI Key: CDHQUESZSCDTRS-CXGHXKFRSA-N
- SMILES: O=C1[C@@]([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)N([H])C([C@]([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)N([H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N1[H])=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 1022.53780923 g/mol
- Monoisotopic Mass: 1022.53780923 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 75
- Rotatable Bond Count: 13
- Complexity: 1860
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 282
- XLogP3: 5.7
- Molecular Weight: 1023.2
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 1404.3±65.0 °C(Predicted)
- pka: 13.23±0.70(Predicted)
Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)] Related Literature
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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